REACTION_CXSMILES
|
C(C1C2CCSC=2C=CC=1)C=C.[CH2:13]([C:16]1[CH:24]=[CH:23][C:19]2[CH2:20][CH2:21][S:22][C:18]=2[CH:17]=1)[CH:14]=[CH2:15].[OH:25]C1C=CC2SCCC=2C=1>>[CH2:13]([C:16]1[C:24]([OH:25])=[CH:23][C:19]2[CH2:20][CH2:21][S:22][C:18]=2[CH:17]=1)[CH:14]=[CH2:15]
|
Name
|
4-allyl-2,3-dihydrobenzothiophene
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC=CC2=C1CCS2
|
Name
|
6-allyl-2,3-dihydrobenzothiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC2=C(CCS2)C=C1
|
Name
|
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=CC2=C(CCS2)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by flash chromatography (90/10 hexane/EtOAc to elute)
|
Type
|
CUSTOM
|
Details
|
afforded, in order of elution
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)C1=CC2=C(CCS2)C=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |